molecular formula C14H14N2O4S B6058544 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B6058544
M. Wt: 306.34 g/mol
InChI Key: KTGUQIPJSTUZDS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) substituent at the carboxamide nitrogen. Quinoline carboxamides are of significant pharmacological interest due to their structural versatility, which allows for modifications that enhance binding affinity, solubility, or metabolic stability. This compound’s unique sulfolane moiety may influence its physicochemical properties, such as hydrophilicity and hydrogen-bonding capacity, compared to other quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which is achieved through the reaction of a suitable diene with sulfur dioxide.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.

    Quinoline Derivative Formation: The next step involves the synthesis of the quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.

    Coupling Reaction: Finally, the quinoline derivative is coupled with the oxidized tetrahydrothiophene ring to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the tetrahydrothiophene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both gram-positive and gram-negative bacteria.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been investigated for its effects on various cancer cell lines, with promising results indicating inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit kinases associated with inflammatory responses, which could be beneficial in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique combination of the tetrahydrothiophene and quinoline structures allows for diverse applications in medicinal chemistry:

  • Drug Development : Due to its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting infections and cancer.
  • Synthesis of Derivatives : Researchers are investigating various synthetic routes to modify the compound to enhance its pharmacological properties. Derivatives with altered functional groups may yield compounds with improved efficacy or reduced side effects.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Study 3Enzyme InhibitionIdentified as an effective inhibitor of IRAK-4 kinase, modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Bromophenyl and Trifluoromethylphenyl Derivatives

details monosubstituted 4-hydroxyquinoline-3-carboxamides with bromophenyl or trifluoromethylphenyl groups. Key findings include:

  • Synthetic Yields: Ranged from 56% (N-(4-Bromophenyl)-4-hydroxyquinoline-3-carboxamide) to 75% (N-(2-Trifluoromethylphenyl)-4-hydroxyquinoline-3-carboxamide), suggesting steric or electronic effects during synthesis .
  • Melting Points : Higher melting points (240–327°C) were observed for bromophenyl derivatives compared to trifluoromethylphenyl analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Spectroscopic Validation: IR and NMR confirmed the presence of hydroxyquinoline and carboxamide functional groups across all derivatives .

Table 1: Comparative Data for Bromophenyl and Trifluoromethylphenyl Derivatives

Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
2-Bromophenyl 68 295 357.2
3-Bromophenyl 62 327 357.2
4-Bromophenyl 56 240 357.2
2-Trifluoromethylphenyl 75 262 336.3
3-Trifluoromethylphenyl 70 278 336.3
4-Trifluoromethylphenyl 65 291 336.3

Chlorophenyl and Ethyl-Substituted Analogs

describes N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS RN 369602-87-9), which features a 3-chlorophenyl group and an ethyl substituent on the quinoline ring.

Sulfolane-Containing Chromene Analogs

provides data on N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 872867-91-9), which shares the sulfolane moiety but differs in its chromene core. The molecular weight (425.5 g/mol) and SMILES string indicate a more complex hydrophobic profile due to the 4-methylbenzyl group, contrasting with the hydroxyquinoline-based target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H18N2O4S2
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1×1061\times 10^{-6} mg/mL against specific pathogens .

CompoundTarget PathogenMIC (mg/mL)
Compound AE. coli1×1061\times 10^{-6}
Compound BK. pneumoniae1×1051\times 10^{-5}
Compound CS. aureus1×1051\times 10^{-5}

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds containing the 8-hydroxyquinoline nucleus have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). IC50 values for these compounds ranged from 0.690.69 to 2222 mM, indicating promising anticancer activity .

Cell LineIC50 (mM)
MCF-70.69
Huh75.27
A54910.0

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results showed that while the compound exhibited some antioxidant activity, it was relatively low compared to standard antioxidants like ascorbic acid, which has an IC50 value of 0.10.1 mg/mL .

Case Studies

Several studies have been conducted to further elucidate the biological activities of quinoline derivatives:

  • Antiviral Activity : A study highlighted that certain quinoline derivatives showed significant inhibition of H5N1 virus growth with low cytotoxicity levels . This suggests potential applications in antiviral drug development.
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve interference with tubulin polymerization and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .
  • Comparative Analysis : In a comparative study of various quinoline derivatives, those with electron-withdrawing groups exhibited enhanced bioactivity against bacterial strains and cancer cells .

Q & A

Q. Synthesis Optimization

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, often requiring:

  • Stepwise optimization : Adjusting reaction temperatures, solvent polarity (e.g., using DMF or THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions) to enhance intermediate stability .
  • Purification techniques : Employing column chromatography with gradients of ethyl acetate/hexane or recrystallization using methanol/water mixtures to isolate high-purity fractions .
  • Analytical monitoring : Using TLC or HPLC at each step to track reaction progress and minimize side products .

Q. Structural Characterization

Q. What advanced spectroscopic techniques confirm the molecular structure?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the tetrahydrothiophene-dioxide ring (δ 3.5–4.5 ppm for sulfone protons) and quinoline carboxamide signals (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene moiety and hydrogen-bonding patterns in the solid state .

Q. Biological Activity Profiling

Q. What in vitro assays evaluate interactions with biological targets?

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC50 values against kinases (e.g., EGFR, VEGFR) .
  • GPCR binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .
  • Cytotoxicity screens : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Q. Structure-Activity Relationship (SAR) Studies

Q. How can structural analogs be designed to explore SAR?

  • Core modifications : Introduce substituents on the quinoline ring (e.g., halogenation at C-2 for enhanced lipophilicity) .
  • Side-chain variations : Replace the tetrahydrothiophene-dioxide group with piperazine or morpholine to assess solubility impacts .
  • Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to modulate target affinity .

Table 1: Structural Analogs and Key Features

Compound ModificationBiological ActivityReference
3-Methyl-pyrazole substitutionGIRK channel activation
Methoxy-phenyl substitutionAnticancer (topoisomerase inhibition)
Chlorophenyl substitutionEnhanced cytotoxicity

Q. Resolving Data Contradictions

Q. What methodologies address discrepancies in biological activity data?

  • Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Statistical rigor : Apply ANOVA or Student’s t-test to differentiate true activity from noise (p < 0.05 threshold) .

Q. Pharmacokinetic Profiling

Q. What in vitro models assess ADME properties?

  • Caco-2 permeability assays : Predict intestinal absorption using apparent permeability (Papp) values .
  • Microsomal stability tests : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2) .
  • Plasma protein binding : Equilibrium dialysis to measure % bound to albumin/globulins .

Q. Stability Evaluation

Q. How is stability under varying pH and temperature assessed?

  • Forced degradation studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperature (~200°C typical) .

Q. Target Identification

Q. What approaches identify potential biological targets?

  • Computational docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with ΔG < -8 kcal/mol .
  • Phage display : Identify peptide motifs binding to the compound for target hypothesis generation .
  • CRISPR-Cas9 screens : Knockout candidate genes in responsive cell lines to validate target relevance .

Q. Toxicity Profiling

Q. Which preclinical models are appropriate for initial toxicity assessment?

  • Zebrafish embryos : Evaluate developmental toxicity (LC50) at 24–96 hpf .
  • HepG2 hepatotoxicity assay : Measure ALT/AST release after 48-hour exposure .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 µM preferred) .

Q. Analytical Method Optimization

Q. How can HPLC/LC-MS quantify the compound in biological matrices?

  • Column selection : C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients .
  • Sample preparation : Protein precipitation using acetonitrile (3:1 v/v) to isolate the compound from plasma .
  • Detection limits : Achieve LOD < 10 ng/mL via MRM transitions (e.g., m/z 412 → 265 for quantification) .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-13-10-3-1-2-4-12(10)15-7-11(13)14(18)16-9-5-6-21(19,20)8-9/h1-4,7,9H,5-6,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUQIPJSTUZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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